4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
4-but-3-enyl-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-2-3-4-9-7-10(12)14-11(13-9)8-5-6-8/h2,7-8H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVJKOXMRTWUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core with 6-Chloro Substitution
- The 6-chloro substituent is introduced by halogenation of the pyrimidine ring, frequently using reagents like phosphorus oxychloride (POCl_3) or other chlorinating agents under controlled conditions.
- For example, halogenated pyrimidines (4-halogenated) such as 6-chloro derivatives are synthesized by reacting pyrimidine precursors with POCl_3 or similar reagents at temperatures ranging from 50 to 170 °C in inert organic solvents, often in the presence of bases or catalysts to facilitate substitution.
Introduction of the Cyclopropyl Group at the 2-Position
- The cyclopropyl substituent at the 2-position can be introduced via cross-coupling reactions or by using cyclopropyl-containing starting materials.
- Literature reports the synthesis of 2-cyclopropylpyrimidine derivatives by nucleophilic aromatic substitution on chloropyrimidines with cyclopropyl nucleophiles or via palladium-catalyzed coupling reactions.
Attachment of the But-3-en-1-yl Side Chain at the 4-Position
- The but-3-en-1-yl group, an allylic side chain, can be introduced through cross-coupling reactions such as Sonogashira or Heck coupling, followed by selective hydrogenation or functional group transformations.
- For instance, Sonogashira cross-coupling of 4-chloropyrimidines with alkynes, followed by hydrogenation of the alkyne to the alkene or alkane, has been documented.
- Alternatively, nucleophilic substitution of 4-chloropyrimidines with allylic nucleophiles under basic conditions can install the but-3-en-1-yl moiety.
Representative Synthetic Route (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation | POCl_3, pyridine or base, 50–170 °C, inert solvent | 6-chloro-pyrimidine intermediate |
| 2 | Nucleophilic substitution or Cross-coupling | Cyclopropyl nucleophile or Pd-catalyst system | 2-cyclopropyl-6-chloropyrimidine |
| 3 | Cross-coupling (e.g., Sonogashira) | Pd catalyst (e.g., Pd(PtBu_3)), alkyne or allyl precursor | 4-alkynyl or 4-allyl substituted pyrimidine |
| 4 | Hydrogenation | Pd/C or Raney-Ni, H_2 atmosphere | Conversion of alkyne to alkene (but-3-en-1-yl) |
| 5 | Purification and isolation | Chromatography, recrystallization | Pure this compound |
Detailed Research Findings
- Cross-Coupling Catalysis : The use of copper-free Pd/PtBu_3 catalytic systems in Sonogashira cross-coupling has been shown to be effective in coupling alkynes to chloropyrimidines, avoiding side reactions and ensuring high yields.
- Hydrogenation Step : Selective hydrogenation of alkynes to alkenes (but-3-en-1-yl) is typically performed using Pd/C or Raney-Ni catalysts under mild conditions to preserve the alkene functionality without over-reduction to alkane.
- Nucleophilic Aromatic Substitution (S_NAr) : The chlorine at the 6-position is reactive towards nucleophiles, allowing substitution with amines or other nucleophiles to diversify the molecule further, but for the target compound, the chlorine is retained.
- Temperature and Solvent Effects : Reactions are generally conducted in inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) at controlled temperatures to optimize yields and minimize by-products.
- Purification : Final compounds are purified by chromatographic techniques and recrystallization to achieve high purity required for biological evaluation or further synthetic applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Halogenation reagent | Phosphorus oxychloride (POCl_3) |
| Cyclopropyl introduction | Nucleophilic substitution or Pd-catalyzed cross-coupling |
| Allyl side chain installation | Sonogashira cross-coupling with alkynes, followed by selective hydrogenation |
| Catalysts | Pd(PtBu_3), Pd/C, Raney-Ni |
| Solvents | DCM, THF, MeCN, inert organic solvents |
| Temperature range | 0–170 °C depending on step |
| Purification methods | Chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The chlorine atom can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide
Reduction: LiAlH4, hydrogenation catalysts (e.g., palladium on carbon)
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (e.g., ethanol, dichloromethane)
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analog, 4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine (CAS: 2109486-92-0), replaces the butenyl group with a rigid bicyclo[2.2.1]hept-5-en-2-yl moiety. This substitution significantly alters steric and electronic profiles:
Physicochemical Properties
Structural Analysis Tools
If crystallized, SHELXL or SHELXTL could resolve the compound’s conformation, particularly the orientation of the butenyl group relative to the pyrimidine ring .
Implications of Substituent Variations
- Flexibility vs. Rigidity : The butenyl group’s flexibility may enhance solubility but reduce target specificity compared to the bicyclo analog’s rigid structure.
- Electronic Effects : The cyclopropyl group’s electron-withdrawing nature likely stabilizes the pyrimidine ring in both compounds, but the bicyclo substituent’s strained geometry could introduce unique electronic perturbations .
- Synthetic Scalability : The butenyl derivative’s synthesis may face challenges in controlling regioselectivity, as seen in , whereas the bicyclo analog’s pre-formed cyclic structure simplifies functionalization .
Biological Activity
4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN3 |
| Molecular Weight | 235.69 g/mol |
| CAS Number | 2109486-92-0 |
| Structural Characteristics | Bicyclic and pyrimidine structure |
The compound features a bicyclic structure combined with a pyrimidine moiety, which enhances its reactivity and biological interactions. The presence of chlorine and cyclopropyl groups contributes to its unique properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:
Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially altering cellular processes. For example, it has been studied for its effects on FLT3 kinase inhibition, which is significant in acute myeloid leukemia (AML) treatment. Reports indicate that compounds related to this structure exhibit IC50 values in the nanomolar range against FLT3 .
Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways crucial for cellular function. This modulation can lead to altered cell proliferation and apoptosis rates.
Case Study: FLT3 Inhibition
A notable study explored the activity of this compound analogs against the FLT3 kinase in MV4-11 AML cells. The results demonstrated significant inhibition of FLT3 with an EC50 value of approximately 320 nM, indicating promising therapeutic potential for targeting this pathway in leukemia treatment .
Table: SAR Analysis of Modifications
The structure-activity relationship (SAR) analysis for various modifications on similar compounds revealed insights into their efficacy against FLT3:
| Compound | X | Y | FLT3 IC50 (nM) | MV4-11 EC50 (nM) |
|---|---|---|---|---|
| 16 | N-Me | NH | 82 | >8000 |
| 21 | NH | N-Me | >11000 | >4000 |
| 17 | N-Me | N-Me | >15000 | 39 |
| 19 | O | NH | 187 | >6000 |
| 22 | NH | O | 1260 | >14000 |
This table highlights how structural modifications can significantly impact the inhibitory activity against FLT3, suggesting that further optimization could enhance efficacy.
Q & A
Q. Optimization Strategies :
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in alkenylation steps .
- Temperature Control : Lower temperatures (0–5°C) during chlorination reduce side-product formation.
- Purification : Column chromatography or recrystallization using ethanol/water mixtures enhances purity .
What analytical techniques are recommended for confirming the structure and purity of this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the cyclopropyl (δ 0.8–1.2 ppm), butenyl (δ 5.2–5.8 ppm for vinyl protons), and pyrimidine rings (δ 8.2–8.6 ppm).
- ¹³C NMR : Confirms quaternary carbons (e.g., cyclopropyl carbons at δ 10–15 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₂ClN₂ requires m/z 219.0690).
- HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water gradients .
How do the substituents on the pyrimidine ring influence the compound's reactivity in nucleophilic substitution reactions?
Advanced Research Question
The substituent positions and electronic effects dictate reactivity:
- 6-Chloro Group : Acts as a leaving group, facilitating substitution at the 4th or 6th positions. The electron-withdrawing nature of Cl enhances electrophilicity at adjacent carbons.
- 2-Cyclopropyl Group : Steric hindrance reduces reactivity at the 2nd position but stabilizes the ring via conjugation.
- 4-But-3-en-1-yl Group : The alkenyl moiety can participate in Diels-Alder or epoxidation reactions, altering reaction pathways .
Q. Methodological Insight :
- Kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature reveal regioselectivity trends.
- DFT calculations predict activation energies for substitution pathways .
What computational methods are used to predict the interaction of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases) by simulating ligand-receptor interactions. The cyclopropyl group often fits into hydrophobic pockets.
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales.
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to antimicrobial or anticancer activity .
What safety precautions are essential when handling this compound in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical degradation .
How can researchers resolve contradictions in biological activity data observed across different studies involving this compound?
Advanced Research Question
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.
- Structural Analog Confusion : Similar compounds (e.g., 4-chloro-6-isopropylpyrimidin-2-amine) may be misreported. Validate structures via HRMS and NMR .
- Dosage Effects : Re-evaluate IC₅₀ values across concentrations (1–100 μM) and use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
What are the key differences in biological activity between this compound and its structural analogs?
Advanced Research Question
| Analog | Substituent Variation | Biological Activity |
|---|---|---|
| 4-Chloro-6-methylpyrimidin-2-amine | Methyl instead of cyclopropyl | Lower antimicrobial potency |
| 4-Chloro-2-phenylpyrimidine | Phenyl vs. cyclopropyl | Enhanced antitumor activity |
| 6-Fluoroquinolone derivatives | Fluorine substitution | Broader antibacterial spectrum |
The cyclopropyl group in the target compound improves metabolic stability, while the butenyl moiety may enhance membrane permeability .
How can researchers design experiments to study the environmental fate of this compound?
Advanced Research Question
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS.
- Soil Adsorption Tests : Use batch equilibration methods with varying soil pH (4–9) to assess binding coefficients (Kd).
- Ecotoxicity Assays : Evaluate effects on Daphnia magna or algae growth at 0.1–10 ppm concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
